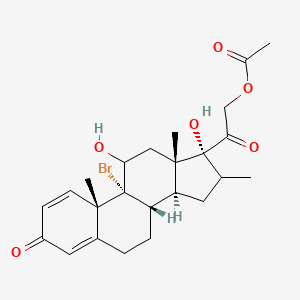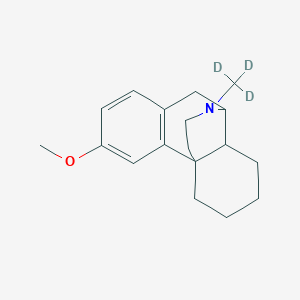
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of 4-MMC is similar to that of cathinone, which is found in the khat plant.
Mécanisme D'action
The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain. It is believed to act as a substrate for the transporters, causing them to release dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the euphoric effects of the drug.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-MMC include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. The drug has been shown to produce both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-MMC in lab experiments include its potent stimulant effects, which can be used to study the mechanisms of action of other drugs. It can also be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, the limitations of using 4-MMC in lab experiments include its potential for abuse and addiction. It is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
Orientations Futures
The future directions for research on 4-MMC include studying its potential as a treatment for depression, anxiety, and other psychiatric disorders. It can also be used to study the mechanisms of action of other drugs and to develop new treatments for addiction. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that has gained popularity in recent years due to its euphoric effects. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain, leading to an increase in the levels of dopamine, norepinephrine, and serotonin. The drug has both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis method of 4-MMC involves the reaction of 4-methylpropiophenone with methcathinone in the presence of hydrogen chloride gas. The resulting product is then treated with sodium hydroxide to form 4-MMC. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
4-MMC has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to produce effects similar to those of amphetamines and cocaine. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYWQZUIRTDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

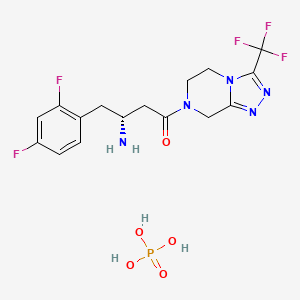
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![4-[4-[(5R)-5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone](/img/no-structure.png)
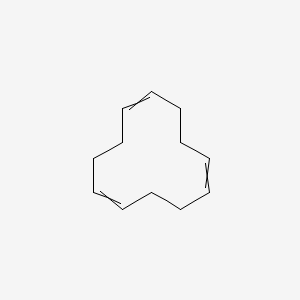
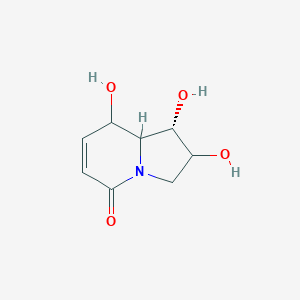
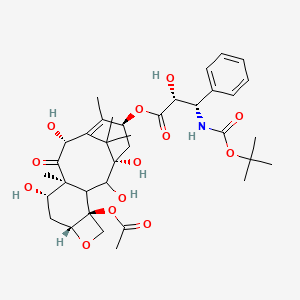
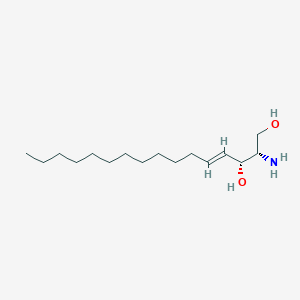
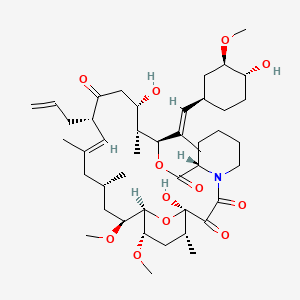
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
